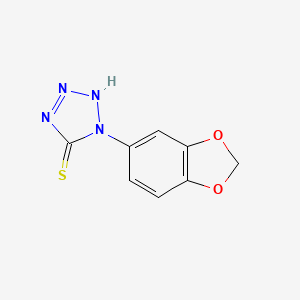

1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

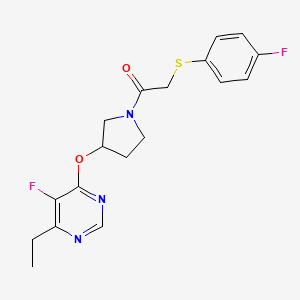

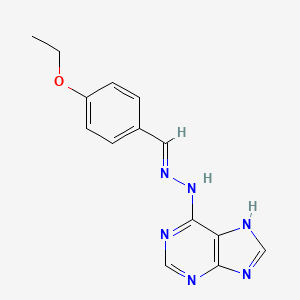

The compound “1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol” appears to contain a benzodioxole group and a tetrazole group. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Tetrazole is a heterocyclic compound that is known for its energetic properties and its use in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxole ring attached to a tetrazole ring. The exact structure would depend on the specific locations of these rings and any additional functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific reactivity of the benzodioxole and tetrazole groups. For instance, tetrazoles are known to participate in various reactions such as cycloadditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a benzodioxole group could contribute to its aromaticity and potentially its fluorescence .Aplicaciones Científicas De Investigación

Novel P2X7 Antagonists

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol derivatives have been investigated for their potential as novel antagonists for the P2X7 receptor. These compounds have shown activity in inhibiting calcium flux in human and rat recombinant P2X7 cell lines, suggesting their potential utility in neuropathic pain management without affecting motor coordination (Nelson et al., 2006).

Corrosion Inhibition

Research into this compound derivatives has also explored their role in corrosion inhibition for mild steel in sulphuric acid environments. These compounds have demonstrated protective layer formation on metal surfaces, showcasing their potential in industrial applications to mitigate corrosion through both physical and chemical adsorption mechanisms (Ammal et al., 2018).

Antibacterial and Antifungal Activities

The synthesis and evaluation of 5-thio-substituted tetrazole derivatives, including this compound, have revealed significant antibacterial and antifungal activities. These findings highlight the compound's potential in developing new antimicrobial agents, addressing the need for novel treatments against resistant strains of bacteria and fungi (Dhayanithi et al., 2011).

Electrocatalytic Applications

Investigations into the electrocatalytic applications of this compound derivatives have demonstrated their utility in the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This metal- and reagent-free method offers a green approach to synthesizing compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Anticancer Agent Synthesis

Research into benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres, including this compound, has shown promising results in angiotensin II receptor antagonistic activities with potential anticancer applications. These compounds have been evaluated for their in vitro and in vivo activities, indicating their potential in cancer therapy (Kohara et al., 1996).

Mecanismo De Acción

The exact mode of action would depend on the specific targets of the compound, which could be enzymes, receptors, or other proteins. The compound could inhibit or activate these targets, leading to changes in biochemical pathways and cellular processes .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could affect its elimination .

The compound’s action could result in various molecular and cellular effects, depending on its targets and mode of action. These effects could include changes in cell signaling, gene expression, or cellular metabolism .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c15-8-9-10-11-12(8)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,9,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTNKWLOIOZUDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(=S)N=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2708075.png)

![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2708091.png)

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)

![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)

![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)